molecular formula C8H6N4 B6278307 4-azido-3-methylbenzonitrile CAS No. 1936558-78-9

4-azido-3-methylbenzonitrile

Cat. No.: B6278307
CAS No.: 1936558-78-9
M. Wt: 158.2
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Description

4-Azido-3-methylbenzonitrile (CAS 1936558-78-9) is an aromatic compound with a molecular formula of C8H6N4 and a molecular weight of 158 Da. It features a benzonitrile core substituted with an azido group and a methyl group on adjacent carbon atoms of the benzene ring. This structure confers specific physicochemical properties, including a calculated LogP of 2.76 and a polar surface area of 53 Ų, which can influence its solubility and reactivity . The primary research value of 4-azido-3-methylbenzonitrile lies in its role as a versatile chemical building block, particularly in click chemistry. The azido group is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a widely used method for rapidly and reliably joining molecular fragments. This makes the compound highly valuable in medicinal chemistry for constructing more complex molecules. Recent research has identified the methylbenzonitrile scaffold as a privileged structure in the design and synthesis of novel dual A2A/A2B adenosine receptor (AR) antagonists. Such antagonists are being investigated for cancer immunotherapy, as they can help prevent adenosine-mediated immunosuppression in the tumor microenvironment and promote T cell activation . For researchers, 4-azido-3-methylbenzonitrile serves as a critical intermediate for incorporating the methylbenzonitrile pharmacophore into triazole-pyrimidine-based structures, enabling the exploration of new therapeutic agents . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

1936558-78-9

Molecular Formula

C8H6N4

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize the transition state and enhance reaction kinetics. Elevated temperatures (60–80°C) and prolonged reaction times (12–24 hours) are often required to achieve yields exceeding 80%. Key parameters influencing yield include:

  • Solvent polarity : DMF (ϵ=36.7\epsilon = 36.7) outperforms less polar solvents like tetrahydrofuran (ϵ=7.6\epsilon = 7.6) due to improved solubility of ionic intermediates.

  • Molar ratio : A 1.2:1 molar excess of NaN3\text{NaN}_3 relative to the brominated precursor ensures complete conversion.

  • Purification : Column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 v/v) isolates the product with >95% purity.

Alternative Halogenated Precursors

While bromine is the preferred leaving group, chloro and iodo analogs have been explored to modulate reactivity. For example, 4-chloromethyl-3-methylbenzonitrile reacts with NaN3\text{NaN}_3, but requires higher temperatures (100–120°C) and extended reaction times (48 hours) due to the weaker leaving-group ability of chloride. Iodide derivatives, though more reactive, are less commonly used due to challenges in precursor synthesis and cost inefficiency.

Comparative Analysis of Halogenated Substrates

Halogen (X)Reaction Temperature (°C)Time (hours)Yield (%)
Br60–8012–2480–85
Cl100–1204865–70
I50–606–1290–95

Data adapted from analogous azidation reactions.

Continuous Flow Synthesis

Recent advancements in process chemistry have introduced continuous flow systems to enhance safety and scalability. In this setup, 4-bromomethyl-3-methylbenzonitrile and NaN3\text{NaN}_3 are pumped through a heated reactor (80°C) with a residence time of 10–15 minutes. The method achieves 85% yield and reduces byproduct formation by maintaining precise stoichiometric control.

Advantages of Flow Chemistry

  • Explosion risk mitigation : Small reaction volumes minimize hazardous azide accumulation.

  • Scalability : Throughput can be increased by parallelizing reactors without compromising yield.

  • Reproducibility : Automated systems reduce human error in temperature and mixing control.

Mechanistic Insights

The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the azide ion nucleophile attacks the electrophilic carbon adjacent to the benzene ring, leading to inversion of configuration. Computational studies suggest that the electron-withdrawing nitrile group (CN-\text{C}\equiv\text{N}) stabilizes the transition state through resonance, accelerating the substitution.

Transition State Analysis

Density functional theory (DFT) calculations reveal a Gibbs free energy barrier (ΔG\Delta G^\ddagger) of 25.3 kcal/mol for the brominated precursor, compared to 29.8 kcal/mol for the chlorinated analog. This aligns with experimental observations of faster kinetics for bromine substitution.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary experiments using microwave irradiation (300 W, 100°C) reduce reaction times to 1–2 hours while maintaining yields of 75–80%. The rapid heating minimizes thermal degradation, offering a promising alternative to conventional methods.

Biocatalytic Approaches

Enzymatic azidation using engineered cytochrome P450 enzymes has been explored for stereoselective synthesis. However, current yields remain low (<30%), limiting industrial applicability .

Chemical Reactions Analysis

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The azido group in 4-azido-3-methylbenzonitrile participates in click chemistry, forming 1,2,3-triazoles. For example:

  • Reaction with propargyl alcohol under CuSO₄/Na ascorbate catalysis at 60°C yields 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile (3 ) in 81% yield .

  • Steric effects from the 3-methyl group slightly slow reaction rates compared to unhindered aryl azides, but regioselectivity remains high (>95% 1,4-triazole) .

Key conditions :

SubstrateCatalyst SystemTemperatureYield (%)
Propargyl alcoholCuSO₄/Na ascorbate60°C81
PhenylacetyleneCu(I)-TBTA complexRT92

Nitrene Formation

Upon heating or UV irradiation, the azide decomposes to release nitrogen gas, generating a reactive nitrene intermediate:
Ar-N3Δ/hνAr-N:+N2\text{Ar-N}_3 \xrightarrow{\Delta/h\nu} \text{Ar-N:} + \text{N}_2 \uparrow
This nitrene can:

  • Insert into C–H bonds (e.g., forming benzodiazepines in hydrocarbon solvents).

  • Undergo dimerization to azo compounds under inert conditions.

Kinetic data :

  • Half-life at 100°C: 2.3 hours (vs. 1.5 hours for 4-azido-2-methylbenzonitrile).

Oxidation

The azido group oxidizes to nitro derivatives using strong oxidants (e.g., KMnO₄/H₂SO₄):
Ar-N3KMnO4Ar-NO2\text{Ar-N}_3 \xrightarrow{\text{KMnO}_4} \text{Ar-NO}_2
Yields range from 60–75% depending on solvent polarity.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the azide to an amine:
Ar-N3H2Ar-NH2\text{Ar-N}_3 \xrightarrow{\text{H}_2} \text{Ar-NH}_2

  • Yield: 88% in ethanol at 25°C.

  • Competing reduction of the nitrile to an amine is suppressed by using Lindlar catalyst

Scientific Research Applications

Medicinal Chemistry

4-Azido-3-methylbenzonitrile serves as an important precursor in the synthesis of bioactive compounds, particularly in the development of antifungal agents.

Case Study: Antifungal Activity
A study synthesized benzamidine derivatives from 4-azido-3-methylbenzonitrile, which exhibited varying antifungal activities against Colletotrichum lagenarium and Botrytis cinerea. Among the derivatives tested, some showed promising results with efficacy rates exceeding that of commercial fungicides such as carbendazim. For example, compound 16d demonstrated 90% efficacy against C. lagenarium at a concentration of 200 µg/mL, indicating potential for therapeutic applications in agriculture and medicine .

Organic Synthesis

The azido group in 4-azido-3-methylbenzonitrile allows for various click chemistry reactions, particularly the azide-alkyne cycloaddition (AAC), which is pivotal in synthesizing 1,2,3-triazoles.

Table 1: Summary of Reactions Involving 4-Azido-3-methylbenzonitrile

Reaction TypeProduct TypeYield (%)Reference
Azide-Alkyne Cycloaddition1,2,3-TriazolesVaries
Formation of Benzamidine DerivativesAntifungal AgentsHigh
Synthesis of Energetic MaterialsHigh-performance explosivesImproved stability

Energetic Materials

Recent research has highlighted the potential of 4-azido-3-methylbenzonitrile derivatives as components in high-performance energetic materials. The incorporation of this compound into nitrogen-rich frameworks has shown to enhance both stability and energetic properties.

Case Study: Energetic Material Development
A study focused on synthesizing derivatives from 4-azido-3-methylbenzonitrile linked to other energetic scaffolds. These compounds exhibited superior thermal stability and detonation properties compared to traditional materials. The research emphasized optimizing the azido functionality to improve performance while maintaining safety standards .

Material Science

In material science, 4-azido-3-methylbenzonitrile is utilized as a building block for functional polymers and coatings due to its ability to participate in radical polymerization processes.

Application Example: Functional Polymers
The compound's azido group can be used in photopolymerization reactions to create polymers with specific functionalities that are useful in coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-azido-3-methylbenzonitrile largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes to form stable triazole rings. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-azido-3-methylbenzonitrile, differing primarily in functional groups at the 3- or 4-positions:

4-Amino-3-Methylbenzonitrile (CAS RN: 78881-21-7)

  • Structure: Features an amino (-NH₂) group at the para position and a methyl group at the meta position.
  • Applications: Widely used as an intermediate in agrochemicals and pharmaceuticals. The amino group enables nucleophilic substitution or condensation reactions.
  • Purity and Pricing : >97.0% purity (HPLC), priced at JPY 10,000 (5g) and JPY 4,100 (1g) .

3-(Aminomethyl)Benzonitrile (CAS RN: 10406-24-3)

  • Structure: Contains an aminomethyl (-CH₂NH₂) group at the meta position.
  • Applications: Used in peptide synthesis and polymer chemistry. The aminomethyl group enhances solubility in polar solvents.
  • Purity and Pricing : >97.0% purity (GC), priced at JPY 36,000 (5g) and JPY 11,000 (1g) .

4-(Aminomethyl)Benzonitrile Hydrochloride (CAS RN: 15996-76-6)

  • Structure: A hydrochloride salt of the aminomethyl analog, improving stability and solubility.
  • Applications : Utilized in medicinal chemistry for salt-forming reactions to enhance bioavailability.

Functional Group Reactivity and Stability Comparison

Compound Functional Groups Reactivity Highlights Stability Considerations
4-Azido-3-methylbenzonitrile Azido (-N₃), Nitrile High reactivity in CuAAC; prone to photodegradation. Thermally unstable; store at -20°C, dark .
4-Amino-3-methylbenzonitrile Amino (-NH₂), Nitrile Nucleophilic amino group participates in amidation; less reactive than azido analogs. Stable at RT; hygroscopic.
3-(Aminomethyl)benzonitrile Aminomethyl, Nitrile Flexible aminomethyl group enables crosslinking; moderate reactivity. Requires inert storage to prevent oxidation.

Price and Availability Analysis

  • Cost per Gram: 4-Amino-3-methylbenzonitrile: JPY 2,000/g (5g scale). 3-(Aminomethyl)benzonitrile: JPY 7,200/g (5g scale).
  • Factors Influencing Cost :
    • Synthetic complexity (azido derivatives often require hazardous azide incorporation).
    • Purity requirements (HPLC vs. GC methods affect pricing) .

Q & A

Q. What are the recommended synthetic routes for 4-azido-3-methylbenzonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves introducing the azide group to a precursor like 3-methyl-4-aminobenzonitrile via diazotization followed by azide substitution. Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of NaN₃) to minimize side products. For example, using anhydrous DMF as a solvent at 0–5°C improves yield by reducing hydrolysis . Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>97%) .

Q. How should researchers characterize the purity and structure of 4-azido-3-methylbenzonitrile?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for azide (-N3_3) and nitrile (-C≡N) group signals. Compare with predicted shifts using computational tools (e.g., ACD/Labs Percepta) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity >97% .
  • Mass Spectrometry : Validate molecular weight (161.16 g/mol) via ESI-MS or EI-MS, referencing NIST databases for fragmentation patterns .

Q. What safety protocols are critical when handling 4-azido-3-methylbenzonitrile in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact. Use fume hoods for all manipulations due to potential azide toxicity .
  • Storage : Store in airtight containers at 2–8°C to prevent decomposition. Avoid exposure to light or moisture, which may trigger undesired reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for 4-azido-3-methylbenzonitrile derivatives?

  • Methodological Answer : Cross-validate findings using:
  • Multi-Technique Analysis : Combine 1H^1H-15N^{15}N HMBC NMR to confirm azide connectivity and FT-IR for -N3_3 stretching frequencies (~2100 cm1^{-1}) .
  • Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian 16) to identify outliers caused by solvent effects or impurities .
  • Collaborative Reproducibility : Share raw data (e.g., NMR FID files) via open-access platforms to enable peer validation .

Q. What strategies improve the thermal stability of 4-azido-3-methylbenzonitrile under catalytic conditions?

  • Methodological Answer :
  • Stabilizing Additives : Introduce radical scavengers (e.g., BHT) or ionic liquids to suppress exothermic decomposition during Cu-catalyzed click reactions .
  • Controlled Heating : Use DSC (Differential Scanning Calorimetry) to identify decomposition thresholds (>138°C) and design reaction protocols below this limit .
  • In Situ Monitoring : Employ Raman spectroscopy to track azide consumption and adjust reaction parameters dynamically .

Q. How can 4-azido-3-methylbenzonitrile be utilized in photoaffinity labeling studies?

  • Methodological Answer :
  • Photoactivation : Irradiate at 365 nm to generate nitrene intermediates for covalent binding to target biomolecules. Optimize light intensity (10–20 mW/cm²) and exposure time (1–5 min) to balance labeling efficiency and protein integrity .
  • Validation : Use LC-MS/MS to identify labeled peptides and confirm binding specificity. Compare with negative controls (no UV exposure) to rule out non-specific interactions .

Q. What are the challenges in scaling up 4-azido-3-methylbenzonitrile synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Batch Reactor Design : Implement slow addition of NaN₃ to prevent localized overheating. Use jacketed reactors for precise temperature control (0–5°C) .
  • Waste Management : Neutralize residual azides with NaNO₂/HCl to avoid explosive hazards. Validate effluent safety via ICP-MS for heavy metal traces .

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